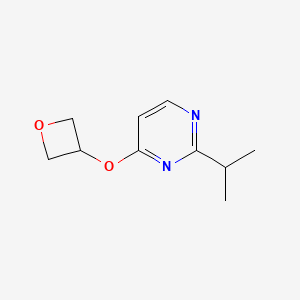

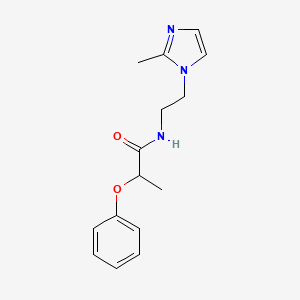

N-烯丙基-2-((2-氰基苯基)硫代)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

催化酰亚胺化和重排

Bach 和 Korber (2000) 关于烯丙基硫醚的催化酰亚胺化,随后进行 [2,3]-σ迁移重排的研究,证明了类似烯丙基硫醚在有机合成中的多功能性。他们的研究突出了使用催化量的 FeCl2 对烯丙基芳基硫醚进行酰亚胺化的潜力,从而形成 N-Boc 保护的 N-烯丙基亚磺酰胺。这一过程强调了将非支链硫醚转化为支链亚磺酰胺的新途径,展示了此类化合物在合成复杂有机分子中的应用 (Bach 和 Korber,2000)。

α-羟基羧酸衍生物的不对称合成

Trost、Dogra 和 Franzini (2004) 探索了使用 5H-烷基-2-苯基-恶唑-4-酮不对称合成 α-羟基羧酸衍生物,利用末端取代的烯丙基体系进行 Mo 催化的不对称烯丙基烷基化。所得产物以优异的对映体过量形成,表明此类含烯丙基的化合物在不对称合成中的潜力,为进一步化学转化提供了一种修饰产物中双键的途径 (Trost、Dogra 和 Franzini,2004)。

脱芳构化重排为吡咯啉酮和氮杂七环酮

Clayden 等人 (2004) 关于带有氮上的烯丙基或苄基取代基的锂代噻吩甲酰胺的脱芳构化环化的研究展示了类似结构的另一种引人入胜的应用。他们的工作展示了此类重排如何导致吡咯啉酮、氮杂七环酮或部分饱和氮杂七环噻吩的形成,为复杂杂环化合物的合成提供了有价值的见解 (Clayden、Turnbull、Helliwell 和 Pinto,2004)。

前列腺素 E1 的合成

野上、小野、岩尾和若林 (1982) 证明了源自 1-苯硫基-2-辛烯的烯丙基碳负离子与共轭环戊烯酮衍生物的区域选择性反应,导致前列腺素 E1 的合成。这项研究强调了烯丙基硫醚在生物活性分子合成中的重要性,展示了它们在创建复杂分子结构中的用途 (野上、小野、岩尾和若林,1982)。

作用机制

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.

Mode of Action

Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter levels or receptor activity, thereby influencing mood and behavior.

Biochemical Pathways

If it is indeed involved in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, or reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Pharmacokinetics

Its physical properties such as boiling point (95 °c/13 mmhg) and density (0978 g/mL at 25 °C) suggest that it may have good solubility and could potentially be well-absorbed and distributed in the body .

Result of Action

If it plays a role in the synthesis of antidepressants , its action could result in improved mood and reduced symptoms of depression in individuals with mood disorders.

属性

IUPAC Name |

2-(2-cyanophenyl)sulfanyl-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-2-11-19-17(20)14-8-4-6-10-16(14)21-15-9-5-3-7-13(15)12-18/h2-10H,1,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYOOWXAMPOTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-2-((2-cyanophenyl)sulfanyl)benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)

![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)

![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)